molecular formula C6H8Cl2N4 B8511012 2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

2-Amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine

Cat. No. B8511012
M. Wt: 207.06 g/mol
InChI Key: ZFYLLTKRBLNVJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07002011B1

Procedure details

Chlorine gas was passed at 35 to 40° C. into a solution of 5 g of 2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine in 0.1 l of trichloromethane (or tetrachloromethane) (15 min). 10 g of potassium carbonate were added to the reaction mixture at room temperature, and the mixture was stirred for 5 minutes and filtered and the solvent removed in vacuo. This gave a product mixture in which approximately 0.5 g (10%) of 2-amino-4-chloro-6-(1-chloroisopropyl)-1,3,5-triazine are present (detection by HPLC comparison with 100% product).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.1 L
Type
solvent
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
ClCl.[NH2:3][C:4]1[N:9]=[C:8](SC)[N:7]=[C:6]([C:12]([Cl:15])([CH3:14])[CH3:13])[N:5]=1.[Cl:16]C(Cl)(Cl)Cl.C(=O)([O-])[O-].[K+].[K+]>ClC(Cl)Cl>[NH2:3][C:4]1[N:9]=[C:8]([Cl:16])[N:7]=[C:6]([C:12]([Cl:15])([CH3:14])[CH3:13])[N:5]=1 |f:3.4.5|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Two
Name
2-amino-4-methylthio-6-(1-chloroisopropyl)-1,3,5-triazine
Quantity
5 g
Type
reactant
Smiles
NC1=NC(=NC(=N1)SC)C(C)(C)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(Cl)(Cl)Cl
Name
Quantity
0.1 L
Type
solvent
Smiles
ClC(Cl)Cl
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred for 5 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC1=NC(=NC(=N1)Cl)C(C)(C)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 0.5 g
YIELD: PERCENTYIELD 10%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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